molecular formula C12H17N3 B11802533 N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine

N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11802533
M. Wt: 203.28 g/mol
InChI Key: GYAMALRUFHABKL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine is a compound that features a cyclopropyl group, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with cyclopropylamine under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and amination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-cyclopropyl-3-pyrrolidin-2-ylpyridin-2-amine

InChI

InChI=1S/C12H17N3/c1-3-10(11-4-2-7-13-11)12(14-8-1)15-9-5-6-9/h1,3,8-9,11,13H,2,4-7H2,(H,14,15)

InChI Key

GYAMALRUFHABKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(N=CC=C2)NC3CC3

Origin of Product

United States

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